molecular formula C6H6FNO2 B12500801 5-Fluoro-3-(hydroxymethyl)pyridin-2(1H)-one

5-Fluoro-3-(hydroxymethyl)pyridin-2(1H)-one

Cat. No.: B12500801
M. Wt: 143.12 g/mol
InChI Key: MAFDQIKLRYGTHM-UHFFFAOYSA-N
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Description

5-Fluoro-3-(hydroxymethyl)pyridin-2(1H)-one is a fluorinated heterocyclic compound with a pyridine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-3-(hydroxymethyl)pyridin-2(1H)-one typically involves the fluorination of a pyridine derivative followed by the introduction of a hydroxymethyl group. One common method involves the reaction of 5-fluoropyridine-2-carbaldehyde with a reducing agent such as sodium borohydride to yield the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-3-(hydroxymethyl)pyridin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: 5-Fluoro-3-carboxypyridin-2(1H)-one.

    Reduction: this compound alcohol.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

5-Fluoro-3-(hydroxymethyl)pyridin-2(1H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the development of advanced materials with unique properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of 5-Fluoro-3-(hydroxymethyl)pyridin-2(1H)-one involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with enzymes and receptors. This interaction can modulate biological pathways, leading to various therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-Fluoro-4-hydroxypyridin-2(1H)-one
  • 5-Fluoro-3-(hydroxymethyl)pyridine
  • 5-Fluoro-2-hydroxymethylpyridine

Uniqueness

5-Fluoro-3-(hydroxymethyl)pyridin-2(1H)-one is unique due to the presence of both a fluorine atom and a hydroxymethyl group on the pyridine ring. This combination imparts distinct chemical properties, such as increased reactivity and the ability to form strong hydrogen bonds, making it valuable in various applications.

Biological Activity

5-Fluoro-3-(hydroxymethyl)pyridin-2(1H)-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a fluorine atom on the pyridine ring, which is known to enhance bioactivity by increasing lipophilicity and altering electron density. The hydroxymethyl group may also contribute to its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:

  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes, potentially affecting metabolic pathways.
  • Receptor Binding : It may interact with receptors involved in signaling pathways, influencing cellular responses.

Biological Activity Overview

The following table summarizes the key biological activities associated with this compound:

Activity Description Reference
AnticancerExhibits cytotoxic effects on cancer cell lines, inducing apoptosis.
AntimicrobialDemonstrates antibacterial activity against Gram-positive and Gram-negative bacteria.
Anti-inflammatoryPotential to modulate inflammatory pathways through enzyme inhibition.
AntifungalShows antifungal properties against various fungal strains.

Case Studies

  • Anticancer Activity :
    A study reported that this compound induced apoptosis in HuTu 80 cells by dissipating mitochondrial membrane potential, suggesting a mechanism linked to mitochondrial dysfunction and subsequent cell death .
  • Antimicrobial Properties :
    In vitro tests demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL . The introduction of the fluorine atom was noted to enhance the binding affinity of the compound to bacterial targets, improving its efficacy .
  • Anti-inflammatory Effects :
    Research indicates that the compound may inhibit specific enzymes involved in inflammatory processes, potentially leading to therapeutic applications in treating inflammatory diseases .

Structure-Activity Relationships (SAR)

The presence of the fluorine atom and hydroxymethyl group are critical for enhancing the biological activity of this compound. Studies suggest that:

  • Fluorination increases lipophilicity, facilitating better membrane penetration and target interaction.
  • Hydroxymethyl substitution can improve hydrogen bonding interactions with biological targets, enhancing potency.

Properties

Molecular Formula

C6H6FNO2

Molecular Weight

143.12 g/mol

IUPAC Name

5-fluoro-3-(hydroxymethyl)-1H-pyridin-2-one

InChI

InChI=1S/C6H6FNO2/c7-5-1-4(3-9)6(10)8-2-5/h1-2,9H,3H2,(H,8,10)

InChI Key

MAFDQIKLRYGTHM-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=O)NC=C1F)CO

Origin of Product

United States

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